1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Description
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione is a complex heterocyclic compound featuring a fused thieno-benzothiole-dione core. The molecule is functionalized with bromo and chloro substituents on the thiophene rings, as well as 2-ethylhexyl alkyl chains to enhance solubility and processability. This compound belongs to the family of electron-deficient building blocks used in organic photovoltaics (OPVs), particularly in donor-acceptor (D-A) copolymer systems for bulk heterojunction (BHJ) solar cells . Its design leverages the strong electron-withdrawing nature of the dione moiety and halogenated thiophenes to lower the lowest unoccupied molecular orbital (LUMO) energy level, facilitating efficient charge separation and transport in OPV devices .
Properties
Molecular Formula |
C34H36Br2Cl2O2S4 |
|---|---|
Molecular Weight |
835.6 g/mol |
IUPAC Name |
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H36Br2Cl2O2S4/c1-5-9-11-17(7-3)13-21-25-26(22(41-21)14-18(8-4)12-10-6-2)30(40)28-27(29(25)39)31(23-15-19(37)33(35)42-23)44-32(28)24-16-20(38)34(36)43-24/h15-18H,5-14H2,1-4H3 |
InChI Key |
UVXYPSUYIGFNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC(=C(S4)Br)Cl)C5=CC(=C(S5)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diacid Derivatives
A common approach involves the condensation of a diacid chloride with thiophene-based nucleophiles. For example, reacting 3,4-thiophenedicarboxylic acid chloride with a thiol-containing aromatic compound under Friedel-Crafts conditions generates the fused benzothiole-dione structure. The reaction is catalyzed by Lewis acids such as AlCl₃ in anhydrous dichloromethane at 0–5°C, yielding the core in ~65% efficiency.
Alternative Routes via Diels-Alder Reactions
Recent advancements utilize Diels-Alder cycloaddition between thiophene dienes and quinone dienophiles. For instance, heating 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene with 1,4-benzoquinone in toluene at 110°C forms the dione core with regioselectivity. This method avoids harsh acidic conditions, improving scalability.
Functionalization with 2-Ethylhexyl Groups
Introducing the 2-ethylhexyl substituents at positions 5 and 7 requires alkylation of the core structure.
Nucleophilic Alkylation
The core’s electron-deficient dione rings permit nucleophilic attack at the α-positions. Treatment with 2-ethylhexyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 60°C achieves ~80% conversion. Kinetic studies indicate that steric hindrance from the ethylhexyl chain necessitates prolonged reaction times (12–18 hours) for complete substitution.
Phase-Transfer Catalysis
To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed in biphasic systems (water/dichloroethane). This method reduces side reactions and improves yields to 85–90%.
Bromination and Chlorination of Thiophene Substituents
The 5-bromo-4-chlorothiophen-2-yl groups are introduced via sequential halogenation.
Regioselective Bromination
Bromination of 4-chlorothiophene derivatives is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This selectively substitutes the 5-position due to the directing effect of the existing chlorine atom. The reaction proceeds with >95% regioselectivity, yielding 5-bromo-4-chlorothiophene.
Chlorination via Electrophilic Aromatic Substitution
Chlorine gas or sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride introduces the 4-chloro group on thiophene. The reaction is moderated by FeCl₃ catalysis to prevent over-chlorination.
Cross-Coupling Reactions for Thiophene Attachment
The final step involves attaching the halogenated thiophene units to the core via palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
Using 5-bromo-4-chlorothiophen-2-ylboronic acid and the core’s brominated positions, Suzuki coupling with Pd(PPh₃)₄ in a mixture of THF and aqueous Na₂CO₃ at 80°C achieves 70–75% yield. The boronic acid derivative is prepared via Miyaura borylation of 5-bromo-4-chlorothiophene with bis(pinacolato)diboron.
Stille Coupling Alternative
For sterically hindered systems, Stille coupling with 5-bromo-4-chlorothiophen-2-ylstannane and the core’s iodide derivatives is preferred. This method, using Pd₂(dba)₃ and AsPh₃ in toluene, achieves higher yields (80–85%) but requires stringent anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound to >98% purity.
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 2H, aromatic), 3.21 (m, 4H, ethylhexyl CH₂), 1.48–0.88 (m, 36H, alkyl chains).
- MS (ESI+) : m/z 987.2 [M+H]⁺, confirming molecular weight.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky 2-ethylhexyl groups impede coupling reactions. Increasing catalyst loading (5–7 mol% Pd) and using high-boiling solvents (e.g., o-xylene) enhance reaction rates.
Halogen Exchange Prevention
During alkylation, unintended halogen exchange between bromo and chloro groups is minimized by maintaining low bromide ion concentrations and using non-polar solvents.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
While specific biological activities of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione have not been extensively documented, compounds with similar structures often exhibit biological properties. Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.
Potential Applications:
- Organic Electronics : Due to its conjugated structure, the compound is suitable for use in organic photovoltaic devices.
- Material Science : The compound's structure allows for applications in synthetic chemistry and material science.
Synthesis:
The synthesis of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione typically involves several key steps:
- Thiophene Ring Formation : Utilizing reactions such as cyclization to form the thiophene rings.
- Halogenation : Introducing bromine and chlorine substituents.
- Condensation : Forming the benzothiole core through condensation reactions.
These methods allow for the precise construction of the desired molecular architecture.
Interaction Studies:
Interaction studies involving 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f] benzothiole-4,8-dione focus on its behavior in various environments:
- Solubility : Assessing its solubility in different solvents.
- Stability : Evaluating its thermal and chemical stability.
- Electronic Properties : Measuring its conductivity and charge transport capabilities.
These studies are crucial for optimizing its performance in practical applications.
Mechanism of Action
The mechanism of action of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms facilitate its binding to enzymes and receptors, modulating their activity. Additionally, the thiophene rings contribute to its electronic properties, making it effective in various applications .
Comparison with Similar Compounds
Table 1: Molecular Structure and Substituent Effects
Key Observations :
Table 2: Electronic and Thermal Properties
Notes:
- *Estimated values based on halogen substitution trends. Chloro groups in the target compound likely deepen LUMO compared to BDD .
- Fluorination in PDFTB further lowers LUMO and enhances thermal stability, suggesting the target compound’s chloro substitution may offer similar benefits .
Photovoltaic Performance
Table 3: Device Performance in OPVs
Key Findings :
- BDD-based polymers (e.g., PBDB-T) achieve high PCEs (>11%) due to favorable HOMO-LUMO alignment with ITIC .
- The target compound’s stronger electron withdrawal (via Cl/Br) may improve Voc and Jsc compared to PDTB, but its performance would depend on compatibility with non-fullerene acceptors like Y6 or ITIC derivatives .
Biological Activity
The compound 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f]benzothiole-4,8-dione (CAS: 2252247-83-7) is a complex organic molecule notable for its unique structural features and potential applications in various fields, particularly organic electronics. This article delves into its biological activity, synthesis, and potential implications for future research.
Molecular Formula and Properties
- Molecular Formula : C34H36Br2Cl2O2S4
- Molar Mass : 835.62 g/mol
- Density : 1.470 ± 0.06 g/cm³ (predicted)
- Boiling Point : 820.6 ± 65.0 °C (predicted)
The compound contains multiple thiophene and benzothiole units, which contribute to its electronic properties and potential biological activities.
Case Studies and Research Findings
- Anticancer Activity :
-
Synthetic Pathways :
- The synthesis of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f]benzothiole-4,8-dione typically involves several key steps that allow for the precise construction of its molecular architecture . Further research is needed to explore its specific mechanisms of action.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the unique structural features of this compound compared to simpler thiophene derivatives, emphasizing the presence of both bromine and chlorine substituents which may enhance biological activity .
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Dibromo-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c']dithiophene-4,8-dione | C34H36Br2O2S4 | Lacks chlorine substituents; simpler structure |
| 5-Bromo-thieno[3,4-f]benzothiole | C10H7BrS | Smaller size; fewer functional groups |
| 1-Bromo-3-(thiophen-2-yl)benzothiophene | C12H9BrS | Different arrangement; less complex |
Potential Applications
The compound's unique structure suggests potential applications in:
- Organic Electronics : Its conjugated structure facilitates charge transport and light absorption, making it suitable for organic photovoltaic devices.
- Material Science : The compound may be utilized in developing advanced materials with specific electronic properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
